4-[(Carbamoylimino)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(carbamoyldiazenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c9-8(14)11-10-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,9,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLKKQXBCNPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454248 | |
| Record name | AGN-PC-0NFGCF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41779-98-0 | |
| Record name | AGN-PC-0NFGCF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
De Novo Synthesis of 4-[(Carbamoylimino)amino]benzoic acid
The de novo synthesis of this compound is predicated on the strategic formation of the guanidinyl group on an aromatic backbone. This process involves the transformation of an aromatic amine, specifically 4-aminobenzoic acid, into the target N-carbamoylguanidine derivative.
Strategic Elaboration from Precursor Aromatic Amines and Carboxylic Acids
The primary precursor for the synthesis is 4-aminobenzoic acid, which provides the core aromatic carboxylic acid structure. The key transformation is the conversion of the amino group into the N-carbamoylguanidine moiety. Classical guanylation methods provide a foundational framework for this conversion. rsc.orgresearchgate.net One of the most direct and atom-economical approaches involves the reaction of the amine with a guanylating agent. researchgate.net
Common reagents for this transformation include cyanamide (B42294), N-acylcyanamides, or carbodiimides. organic-chemistry.orgnih.gov For instance, the reaction of an aromatic amine with cyanamide or its dimer, dicyandiamide (B1669379), can yield the corresponding guanidine (B92328). To achieve the specific N-carbamoyl structure, a reagent like N-cyanourea or a related synthon could be employed, or a sequential approach could be taken.
A plausible synthetic route begins with the nucleophilic addition of the amino group of 4-aminobenzoic acid to an activated cyanamide derivative. For example, treatment of an acylcyanamide with chlorotrimethylsilane (B32843) can generate a highly reactive N-silylcarbodiimide intermediate, which is capable of guanylating anilines efficiently. organic-chemistry.org This approach would directly install the core guanidine structure, which could then be further elaborated or might already contain the carbamoyl (B1232498) equivalent.
Alternatively, the direct guanylation of amines using carbodiimides is a well-established and efficient method. rsc.org While aromatic amines are less nucleophilic than their aliphatic counterparts and may not react upon simple heating, catalytic procedures have been developed to overcome this limitation. rsc.org
Optimization of Reaction Conditions and Catalytic Systems
The synthesis of aryl guanidines, particularly from less reactive aromatic amines like 4-aminobenzoic acid, often requires catalysis to achieve viable yields. A range of catalytic systems has been developed to facilitate the addition of amines to carbodiimides or cyanamides. These catalysts function by activating either the amine or the guanylating agent.
Lanthanide and other metal complexes have proven to be highly effective. For example, simple lanthanide amides and half-sandwich rare-earth metal complexes are efficient catalysts for the guanylation of aromatic amines under mild conditions. organic-chemistry.orgnih.gov Ytterbium triflate (Yb(OTf)₃) is another effective Lewis acid catalyst for the addition of amines to carbodiimides, often under solvent-free conditions. organic-chemistry.org The first catalytic method for constructing guanidines from aromatic amines was reported using imido titanium(IV) complexes, which proceed via a [2+2] cycloaddition mechanism. rsc.org
The choice of solvent, temperature, and stoichiometry are critical parameters for optimization. Non-polar aprotic solvents are commonly used, although aqueous conditions have been explored in the context of green chemistry. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst used.
| Catalyst System | Guanylating Agent | Typical Substrate | Key Features |
|---|---|---|---|
| Imido Titanium(IV) Complexes | Carbodiimides | Primary Aromatic Amines | First catalytic system for this transformation; good yields. rsc.org |
| Lanthanide Amides (e.g., Ln[N(SiMe₃)₂]₃) | Carbodiimides | Aromatic & Secondary Amines | High activity under mild, solvent-free conditions. rsc.orgorganic-chemistry.org |
| Ytterbium Triflate (Yb(OTf)₃) | Carbodiimides | Wide scope of amines | Efficient Lewis acid catalyst, often used solvent-free. organic-chemistry.org |
| Scandium(III) Triflate (Sc(OTf)₃) | Cyanamide | Various Amines | Effective in water under mild conditions. organic-chemistry.org |
| Copper(II) Chloride (CuCl₂·2H₂O) / Bipyridine | Cyanamides | Arylboronic acids, Amines | Three-component synthesis of N-aryl guanidines. organic-chemistry.org |
Investigation of Green Chemistry Principles in Synthetic Routes
In recent years, the principles of green chemistry have been applied to guanidine synthesis to reduce environmental impact. Key strategies include the use of environmentally benign solvents, microwave-assisted synthesis, and the development of atom-economical reactions.
One notable advancement is the use of water as a solvent. Research has demonstrated that microwave-assisted, one-pot synthesis of substituted guanidines can be achieved by reacting thiourea (B124793) with various amines in water under alkaline conditions. researchgate.net This method offers short reaction times (10-95 minutes), a simple work-up procedure, and avoids the use of volatile organic solvents. researchgate.net Similarly, the guanylation of amines with cyanamide has been successfully performed in water using scandium(III) triflate as a catalyst. organic-chemistry.org
Microwave irradiation has emerged as a powerful tool for accelerating these reactions. rsc.orgrsc.org For example, the reaction of cyanoguanidine with nitriles to form guanamines has been optimized under microwave irradiation using polyethylene (B3416737) glycol (PEG 400) as a green solvent alternative to more hazardous options. monash.edu These solvent-free or aqueous microwave-assisted protocols not only reduce reaction times and energy consumption but also often lead to cleaner reactions with higher yields. rsc.org
Mechanistic Investigations of Imino and Carbamoyl Bond Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new catalysts. The formation of the this compound structure involves the creation of both imino (C=N) and carbamoyl (N-C=O) bonds within the guanidine core.
Elucidation of Key Intermediates and Transition States
The catalytic guanylation of amines with carbodiimides is a well-studied reaction, with several proposed mechanistic pathways depending on the catalyst employed. researchgate.netacs.orgacs.org Four primary mechanisms have been categorized:
[2+2]-Cycloaddition/Protonation: This mechanism, proposed for titanium imido catalysts, involves the [2+2] cycloaddition of a carbodiimide (B86325) to the metal-imido (M=N) bond. This forms a metal-bonded dianionic guanidinate intermediate. Subsequent proton transfer from an incoming amine molecule releases the neutral guanidine product and regenerates the catalyst. rsc.orgacs.org
Insertion/Protonation: This pathway is common for rare-earth metal catalysts. An active metal-amido (M-N) species is formed, which then undergoes nucleophilic addition to the carbodiimide, inserting the C=N unit into the M-N bond to form a metal guanidinate intermediate. Protonolysis by another amine molecule then yields the final product. nih.govacs.org
Activation of Carbodiimide: Lewis acidic catalysts can coordinate to a nitrogen atom of the carbodiimide, activating it toward nucleophilic attack by the amine. This is followed by intramolecular proton transfer to release the guanidine. acs.org
Protonation/Nucleophilic Addition/Disassociation: This involves the catalyst acting as a Brønsted acid to protonate the carbodiimide, followed by amine addition.
In non-catalytic or thermal reactions, a dissociative mechanism involving a carbodiimide intermediate is often proposed, especially in reversible processes like thermal guanidine metathesis. wwu.edu Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these pathways, mapping potential energy surfaces, and characterizing the structures of transition states and intermediates. mdpi.comnih.govunl.ptrsc.org
Kinetic and Thermodynamic Analysis of Reaction Processes
Kinetic and thermodynamic studies provide quantitative insight into reaction rates and equilibria. The reaction of amines with carbodiimides to form guanidines has been shown to follow a stepwise mechanism. rsc.org Kinetic studies of peptide coupling, a related reaction, show that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form an O-acylisourea intermediate. luxembourg-bio.com The subsequent reactions, which determine the final product distribution, are typically faster.
Thermodynamic analysis reveals that steric factors play a significant role in both the kinetics and the equilibrium position of guanidine-forming reactions. wwu.edu Studies on thermal guanidine metathesis, a reversible exchange of substituents on the guanidine core, demonstrate that the reaction is under thermodynamic control. wwu.edu The equilibrium favors the formation of the least sterically congested guanidine. wwu.edu The proposed dissociative mechanism is supported by the direct observation of a carbodiimide intermediate via IR spectroscopy at elevated temperatures. wwu.edu
Calculations of gas-phase enthalpies of formation (ΔfH°₂₉₈) and enthalpies of sublimation (ΔsubH°₂₉₈) for guanidine derivatives provide fundamental thermodynamic data that can be used to predict the stability of products and intermediates. researchgate.net
| Parameter | Observation/Finding | Implication for Synthesis |
|---|---|---|
| Reaction Control | Guanidine exchange reactions operate under thermodynamic control. wwu.edu | The final product distribution is determined by relative stability, not reaction speed. |
| Steric Effects | Increased steric congestion around the guanidine core decreases reaction rates and disfavors product formation at equilibrium. wwu.edu | Bulky substituents on either the amine or guanylating agent can hinder the reaction. |
| Intermediate Observation | Carbodiimide intermediates have been directly observed in thermal guanidine reactions. wwu.edu | Supports a dissociative mechanism where the guanidine can break down into an amine and a carbodiimide. |
| Rate-Determining Step (Carbodiimide Coupling) | In acid/amine coupling, the reaction of the acid with the carbodiimide to form an O-acylisourea is often rate-limiting. luxembourg-bio.com | The overall speed of the guanylation may depend on the initial activation step of the guanylating agent. |
Preparation of Functionalized Precursors and Advanced Intermediates
The synthesis of the target molecule relies on the preparation of functionalized precursors, primarily derivatives of 4-aminobenzoic acid, which are then converted into advanced intermediates ready for the introduction of the carbamoylimino guanidine group.
Synthesis of Substituted 4-Aminobenzoic Acid Derivatives for Subsequent Functionalization
The foundation for the synthesis of this compound is the strategic modification of 4-aminobenzoic acid (PABA). A variety of derivatives can be prepared to facilitate subsequent reactions, such as guanylation. Common strategies involve the protection of either the amino or the carboxylic acid group to allow for selective reaction at the other functional site.
One common approach is the esterification of the carboxylic acid group of PABA. For instance, reaction of 4-aminobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid yields ethyl 4-aminobenzoate (B8803810). nih.gov This protection of the carboxyl group as an ester prevents its interference in subsequent reactions targeting the amino group.
Alternatively, the amino group can be protected, for example, through acylation. The reaction of PABA with acetic anhydride (B1165640) can form 4-acetamidobenzoic acid, where the amino group is protected as an amide. nih.gov This allows for reactions to be carried out on the carboxylic acid group.
Furthermore, more complex derivatives of PABA can be synthesized to serve as precursors. For example, 4-aminobenzohydrazide (B1664622) can be synthesized from 4-aminobenzoate by reacting it with hydrazine. nih.gov Another approach involves the synthesis of 4-(benzamido)benzoic acid derivatives by reacting 4-aminobenzoic acid with various benzoyl chlorides. nih.gov These functionalized precursors can then be elaborated further to introduce the desired guanidine moiety.
A notable synthesis of a complex PABA derivative is the preparation of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid. This is achieved by reacting 4-aminobenzoic acid with 2-formylbenzoic acid, acetic acid, and potassium cyanide in methanol. mdpi.com This intermediate can then undergo further transformations.
The following table summarizes various substituted 4-aminobenzoic acid derivatives that can serve as precursors.
| Precursor Name | Starting Material(s) | Key Reagent(s) | Purpose of Functionalization |
|---|---|---|---|
| Ethyl 4-aminobenzoate | 4-Aminobenzoic acid | Ethanol, Sulfuric acid | Protection of the carboxylic acid group |
| 4-Acetamidobenzoic acid | 4-Aminobenzoic acid | Acetic anhydride | Protection of the amino group |
| 4-Aminobenzohydrazide | Ethyl 4-aminobenzoate | Hydrazine hydrate | Introduction of a hydrazide group for further modification |
| 4-(Benzamido)benzoic acid | 4-Aminobenzoic acid | Benzoyl chloride | Introduction of an amide linkage |
| 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid | 4-Aminobenzoic acid, 2-Formylbenzoic acid | Potassium cyanide, Acetic acid | Creation of a complex heterocyclic intermediate |
Regioselective and Chemoselective Synthetic Strategies
Achieving the synthesis of this compound requires precise control over the reactivity of the bifunctional 4-aminobenzoic acid backbone. Regioselective and chemoselective strategies are paramount to ensure that the carbamoylimino guanidine group is installed at the amino function without unintended reactions at the carboxylic acid.
Protection Strategies: A fundamental chemoselective strategy involves the use of protecting groups. As mentioned previously, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in reactions aimed at the amino group. nih.gov After the desired modification of the amino group, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. Conversely, protecting the amino group, for instance as an acetamide, allows for manipulations of the carboxylic acid group.
Direct Guanylation and Related Reactions: The introduction of the guanidine moiety can be achieved through various guanylation reactions. A common reagent for this transformation is dicyandiamide. The reaction of an amine with dicyandiamide typically proceeds under acidic conditions to form a biguanide (B1667054) derivative. While direct reaction with 4-aminobenzoic acid is plausible, the presence of the carboxylic acid could lead to salt formation and complicate the reaction. Therefore, starting with an ester-protected PABA derivative is a more controlled approach.
Another route to guanidines involves the use of carbodiimides. The catalytic addition of amines to carbodiimides is an efficient method for forming substituted guanidines. researchgate.net This approach offers a high degree of atom economy.
The synthesis of a related structure, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid in the presence of acetic acid and DMF highlights a complex rearrangement that can occur, underscoring the importance of carefully chosen reaction conditions to control selectivity. mdpi.com
Regioselective Acylation: In multistep syntheses, regioselective acylation of the amino group of PABA is a critical step. This can be achieved by reacting a mixed anhydride of an N-acylamino acid with an aminobenzoic acid. google.com This method allows for the direct formation of an amide bond at the amino position.
The following table outlines some regioselective and chemoselective strategies applicable to the synthesis of the target compound.
| Strategy | Description | Key Reagents/Conditions | Selectivity Achieved |
|---|---|---|---|
| Carboxylic Acid Protection | Conversion of the carboxylic acid to an ester to prevent its reaction during modification of the amino group. | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) | Chemoselective reaction at the amino group. |
| Amino Group Protection | Conversion of the amino group to an amide to prevent its reaction during modification of the carboxylic acid group. | Acylating agent (e.g., acetic anhydride) | Chemoselective reaction at the carboxylic acid group. |
| Direct Guanylation of Protected PABA | Reaction of an ester of 4-aminobenzoic acid with a guanylating agent. | Dicyandiamide, Acid catalyst | Regioselective formation of the guanidine at the 4-amino position. |
| Catalytic Guanylation | Catalyst-mediated addition of the amino group of a PABA derivative to a carbodiimide. | Carbodiimide, Catalyst (e.g., ZnEt₂, MgBu₂) | Efficient and selective formation of a substituted guanidine. |
| Regioselective Acylation | Direct and selective formation of an amide bond at the amino group of 4-aminobenzoic acid. | Mixed anhydride of an N-acylamino acid | Regioselective N-acylation. |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of 4-[(Carbamoylimino)amino]benzoic acid by probing the interactions of the molecule with electromagnetic radiation.
High-Resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While comprehensive, peer-reviewed spectral data for this compound is not extensively detailed in the literature, spectral data for its hydrochloride salt are available in chemical databases. nih.gov The expected NMR signals can be predicted based on the molecule's structure, which consists of a para-substituted benzene (B151609) ring, a carboxylic acid group, and a guanidinium (B1211019) group.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons on the guanidinium and carboxylic acid groups. The two aromatic protons adjacent to the carboxylic acid group would appear as one doublet, while the two protons adjacent to the guanidinium group would appear as another doublet, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of the N-H protons of the guanidinium group and the O-H proton of the carboxylic acid would be highly dependent on the solvent, concentration, and temperature, and may appear as broad singlets.
¹³C NMR: The carbon NMR spectrum would provide direct information about the carbon skeleton. It is expected to display signals for the six carbons of the benzene ring, the carboxylic acid carbon, and the central carbon of the guanidinium group. The chemical shifts would be influenced by the electronic environment of each carbon. For instance, the carboxyl carbon would appear significantly downfield (typically 170-185 ppm), while the carbon atom of the guanidinium group would also have a characteristic shift. compoundchem.comlibretexts.orgdocbrown.info The four aromatic carbons would show two distinct signals due to the molecule's symmetry. docbrown.info
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Note: The following is a generalized prediction. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Carboxylic Acid (C=O) | 170 - 185 | Carbonyl carbon of the carboxylic acid group. |
| Guanidinium (C=N) | ~155 - 165 | Central carbon of the guanidinium group. |
| Aromatic C-COOH | ~125 - 135 | Quaternary aromatic carbon attached to the carboxylic acid. |
| Aromatic C-N | ~145 - 155 | Quaternary aromatic carbon attached to the guanidinium group. |
| Aromatic CH (ortho to COOH) | ~130 - 135 | Aromatic carbons adjacent to the carboxylic acid group. |
| Aromatic CH (ortho to N) | ~115 - 125 | Aromatic carbons adjacent to the guanidinium group. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: FTIR spectra for 4-guanidinobenzoic acid hydrochloride are noted as being available in spectral databases. nih.gov The IR spectrum of the parent compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info The N-H stretching vibrations of the guanidinium group would likely be observed in the 3100-3500 cm⁻¹ range. Furthermore, C=N stretching from the guanidinium group and C-N stretching vibrations would appear in the 1500-1650 cm⁻¹ and 1200-1350 cm⁻¹ regions, respectively. Characteristic peaks for the para-substituted aromatic ring would also be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. vscht.cz
Raman Spectroscopy: Experimental Raman spectra for this compound were not found in the searched literature. However, Raman spectroscopy would be expected to provide complementary information to IR spectroscopy. The symmetric vibrations of the benzene ring are typically strong in Raman spectra. The C=N and C=O bonds would also be Raman active, providing further confirmation of these functional groups.
Interactive Data Table: Characteristic IR Absorption Bands
Note: The following is a generalized prediction. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680 - 1700 | Strong |
| Guanidinium | N-H stretch | 3100 - 3500 | Medium-Strong |
| Guanidinium | C=N stretch | 1500 - 1650 | Medium-Strong |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the carboxylic acid and guanidinium groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the benzene absorption bands. While specific experimental UV-Vis spectra for this compound were not located, it is predicted to absorb in the UV region, likely with maxima corresponding to π → π* transitions of the aromatic system.
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. The molecular formula for this compound is C₈H₉N₃O₂. This corresponds to a monoisotopic mass of approximately 179.0695 Da. nih.gov
Interactive Data Table: Key Fragmentation Ions of the 4-Guanidinobenzoyl Moiety
Data derived from the fragmentation of 4-(4-guanidinobenzoyloxy)phenylacetic acid. researchgate.net
| m/z | Proposed Fragment | Description |
|---|---|---|
| 162 | [H₂NC(=NH)NHC₆H₄CO]⁺ | 4-Guanidinobenzoyl acylium ion |
| 145 | [C₈H₆N₂O]⁺ | Loss of NH₃ from m/z 162 |
| 120 | [C₇H₆N₂]⁺ | Loss of CO from m/z 145 |
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior and structural stability of 4-[(Carbamoylimino)amino]benzoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational properties of organic compounds. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. This optimization seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same theoretical level can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and assign spectral bands to specific vibrational modes.
Table 1: Representative Calculated Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3500 - 3300 | Carboxylic acid hydroxyl group |
| N-H Stretch | 3400 - 3200 | Guanidinium (B1211019) group |
| C=O Stretch | 1750 - 1700 | Carboxylic acid carbonyl group |
| C=N Stretch | 1680 - 1630 | Guanidinium group |
Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups. Actual calculated values would be specific to the chosen DFT functional and basis set.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energies and spectroscopic properties. For this compound, these high-level calculations can be used to refine the understanding of its thermochemical properties, such as enthalpy of formation and ionization potential. They also allow for more precise predictions of spectroscopic parameters, which is crucial for interpreting complex experimental spectra.
Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 2: Illustrative Electronic Properties of this compound
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -0.5 | Electron-accepting ability |
Note: These values are representative and can vary based on the computational method and solvent model used.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes and interactions with the surrounding environment.
MD simulations can be employed to study the dynamic behavior of this compound in different phases. In solution, these simulations can reveal how the molecule interacts with solvent molecules and explore its conformational landscape. The flexibility of the molecule, particularly the rotation around the single bonds connecting the benzoic acid and guanidinium moieties, can be assessed. In the solid state, MD simulations can provide insights into the crystal packing forces and the vibrational motions of the molecules within the lattice.
The guanidinium group of this compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers. By comparing the energies of the optimized structures of each tautomer, it is possible to predict which form is the most stable under different conditions (e.g., in the gas phase or in a solvent). The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of the tautomeric equilibria. This information is crucial for understanding the molecule's chemical behavior and its interactions in biological systems.
Reaction Mechanism Modeling and Transition State Analysis
Computational Mapping of Plausible Reaction Pathways
No specific studies detailing the computational mapping of plausible reaction pathways for this compound were identified. Such studies would typically involve the use of quantum chemical methods, like Density Functional Theory (DFT), to explore the potential energy surface of reactions involving the title compound. This would help in identifying intermediates, transition states, and the most likely routes for its formation or degradation.
Determination of Activation Energies and Reaction Rates
There is currently a lack of published research that computationally determines the activation energies and reaction rates for chemical processes involving this compound. This type of analysis is crucial for understanding the kinetics of a reaction, predicting its feasibility under different conditions, and elucidating the stability of the molecule. Such calculations would provide quantitative data on the energy barriers that must be overcome for a reaction to proceed and the speed at which it occurs.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations and Manipulations
The principal functional groups of 4-[(Carbamoylimino)amino]benzoic acid—the carboxylic acid, the amino/imino groups of the side chain, and the aromatic ring—each exhibit characteristic reactivities that can be exploited for derivatization.
The carboxyl group is a key site for modification, readily undergoing reactions typical of carboxylic acids to form esters, amides, and acid chlorides. These transformations are fundamental in altering the polarity, solubility, and biological interactions of the parent molecule.
Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgresearchgate.net The equilibrium of this reversible reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. researchgate.net A variety of alcohols, from simple alkyl alcohols to more complex structures like polyethylene (B3416737) glycol, can be employed to produce a range of ester derivatives. rsc.org
Amidation: The formation of amides from the carboxylic acid moiety is a crucial strategy for synthesizing new derivatives. This can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with a primary or secondary amine. Alternatively, direct amidation can be performed using coupling agents. lookchemmall.comresearchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This method is widely used in peptide synthesis and allows for the formation of an amide bond under mild conditions.
Acid Chloride Formation: The carboxylic acid can be converted to the highly reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is not typically isolated but is used in situ to readily react with nucleophiles like alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters with high efficiency.
Table 1: Representative Reactions at the Carboxylic Acid Moiety
The guanidine-like side chain [-NH-C(=NH)-NH-C(=O)NH₂] presents several nitrogen atoms that can serve as nucleophiles or be involved in condensation reactions.
Alkylation and Acylation: The nitrogen atoms within the side chain can potentially undergo alkylation or acylation. These reactions would introduce alkyl or acyl groups, respectively, thereby modifying the steric and electronic properties of the side chain. Acylation of the related 4-aminobenzoic acid (PABA) with reagents like acetic anhydride (B1165640) is a common transformation. nih.gov
Condensation Reactions: The amino group of PABA is known to undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.comresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov For this compound, similar condensation reactions could potentially occur at the terminal amino group, leading to the formation of new carbon-nitrogen double bonds and significantly extending the molecular framework.
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that allows for the introduction of new substituents onto the ring. wikipedia.org The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid and the carbamoylimino-amino group.
Directing Effects: The carboxylic acid group is an electron-withdrawing group and acts as a deactivating, meta-director. youtube.com Conversely, the amino group (and by extension, the substituted amino group) is a strongly electron-donating group and a powerful activating, ortho, para-director. wikipedia.orgmsu.edu In systems with competing directors, the strongly activating group typically controls the regioselectivity. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the carbamoylimino-amino group (positions 3 and 5).
Typical Reactions: Common electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, and sulfonation. lumenlearning.com For instance, chlorination of 4-aminobenzoic acid can introduce chlorine atoms onto the ring at the positions ortho to the amino group. researchgate.net These reactions require specific reagents and catalysts, such as FeBr₃ for bromination or a mixture of nitric and sulfuric acid for nitration. lumenlearning.com
Synthesis of Novel Analogs and Derivatives
Building upon the fundamental reactivity of the molecule, medicinal chemists can design and synthesize a wide array of novel analogs with tailored properties.
Systematic modification of the nitrogen atoms in the guanidine-like side chain allows for the exploration of structure-activity relationships. By reacting the parent compound with a variety of alkylating or acylating agents, a library of N-substituted derivatives can be generated. For example, reacting PABA with different isocyanates has been used to produce compounds with multiple carbamoyl (B1232498) groups. nih.gov Similarly, reacting the amino group with various aldehydes produces a range of Schiff bases with diverse aromatic substituents. mdpi.com
The carboxylic acid group is a prime target for creating large families of derivatives.
Ester Derivatives: A wide range of esters can be synthesized by varying the alcohol component in the esterification reaction. This allows for the introduction of different alkyl and aryl groups, which can significantly impact the compound's lipophilicity and pharmacokinetic profile. The synthesis of various ester derivatives of PABA is well-documented. nih.gov
Amide Derivatives: The synthesis of amide derivatives offers another rich avenue for creating structural diversity. By employing a variety of primary and secondary amines in the amidation reaction, an extensive library of amides can be prepared. researchgate.net This approach is fundamental in medicinal chemistry for mimicking peptide bonds and introducing groups capable of forming specific hydrogen bond interactions.
Table 2: Examples of Synthesized PABA Derivatives Relevant to Analog Design
Intramolecular Cyclization and Rearrangement Chemistry
The guanidino moiety in this compound is a versatile functional group that can participate in a variety of intramolecular cyclization reactions, particularly when influenced by the adjacent carboxylic acid group on the benzene ring. The reactivity is often dictated by the specific reaction conditions, such as the presence of acids, bases, or metal catalysts. These reactions typically lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
One of the primary modes of intramolecular cyclization for structures analogous to this compound involves the nucleophilic character of the guanidine (B92328) nitrogen atoms. Under appropriate conditions, a nitrogen atom of the guanidine group can attack the electrophilic carbon of the carboxylic acid (or an activated derivative), leading to the formation of a six-membered ring. This type of reaction is a common strategy for the synthesis of quinazoline (B50416) derivatives. For instance, copper-catalyzed reactions of 2-bromobenzonitriles with guanidine are known to produce 2,4-diaminoquinazoline derivatives through a sequential Ullmann-type coupling and intramolecular cyclization. While this compound does not have a leaving group ortho to the guanidino moiety, the principle of intramolecular attack of the guanidine nitrogen onto a suitable electrophilic center is well-established.
In the case of this compound, direct cyclization would require activation of the carboxylic acid. For example, in the presence of a dehydrating agent or conversion of the carboxylic acid to an acyl halide or ester, the guanidine nitrogen could readily attack the carbonyl carbon. The carbamoyl group attached to the guanidine is expected to influence the nucleophilicity of the guanidine nitrogens and may also play a role in the subsequent stability of the cyclized product.
Furthermore, acid or base catalysis can steer the cyclization pathway. Acid catalysis can protonate the guanidine group, potentially altering its nucleophilicity and the regioselectivity of the cyclization. Conversely, base catalysis can deprotonate the carboxylic acid, making it a better nucleophile, although in this case, the guanidine nitrogen is the more likely nucleophile to attack an activated carboxylic acid derivative. Studies on related compounds, such as 2-acylbenzoic acids reacting with isatoic anhydrides, demonstrate how acid or base conditions can lead to different cyclized products through intramolecular rearrangement and nucleophilic addition. mdpi.com
While specific studies on the intramolecular cyclization of this compound are not extensively documented, the cyclization of related N-acylguanidines and guanidinobenzoic acid derivatives provides insight into its potential reactivity. For example, N-acyl derivatives of guanidine have been shown to form upon treatment of esters with guanidine, indicating the reactivity of the guanidine group towards carbonyls. cyberleninka.ru
The following table summarizes intramolecular cyclization reactions of compounds structurally related to this compound, highlighting the diversity of conditions and resulting heterocyclic products.
| Substrate | Reagents and Conditions | Product | Yield (%) |
| 2-(2-halophenyl)-1H-benzo[d]imidazole and guanidines | CuI-catalyzed Ullmann-type C-N coupling, followed by intramolecular nucleophilic attack | Fused quinazolines | 46-95 |
| 2-bromo-benzonitriles and guanidine | Copper-catalyzed reaction | 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives | - |
| 2-alkylamino N-H ketimines | FeCl2-catalyzed sp3 C-H oxidation, intramolecular C-N bond formation | Quinazolines | Good to excellent |
| 2-aminobenzyl alcohol and primary amides | Mn(I)-catalyzed acceptorless dehydrogenative coupling | 2-substituted quinazolines | 58-81 |
Regarding rearrangement chemistry, there is limited specific information on rearrangements involving the this compound structure. However, rearrangements in related systems, such as the Newman-Kwart rearrangement of O-thiocarbamates to S-thiocarbamates, involve intramolecular aryl migration at high temperatures. organic-chemistry.org It is conceivable that under certain thermal or photochemical conditions, rearrangements involving the migration of the carbamoyl group or the entire guanidino functionality could occur, although such reactions have not been reported for this specific compound. The acid-induced rearrangement of arylhydrazones of N-acylbenzimidazoles, which proceeds via a 6π heteroelectrocyclic reaction, offers another potential, albeit mechanistically distinct, pathway for rearrangement in related heterocyclic systems. clockss.org
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
The unique molecular architecture of 4-[(Carbamoylimino)amino]benzoic acid, featuring both a guanidinyl group and a carboxylic acid moiety, renders it a versatile building block in the realm of complex organic synthesis. Its distinct reactive sites allow for its participation in a variety of chemical transformations, leading to the construction of diverse and intricate molecular scaffolds.
Precursor for the Synthesis of Heterocyclic Compounds
The guanidine (B92328) functional group within this compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. Guanidines are known to participate in condensation reactions with various electrophiles to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active molecules. For instance, the Biginelli reaction, a one-pot cyclocondensation, can utilize guanidine derivatives, an aldehyde, and a β-ketoester to produce dihydropyrimidinones. nih.govnih.gov This reaction highlights the potential of this compound to serve as the guanidine component, leading to the formation of functionalized pyrimidine (B1678525) derivatives bearing a benzoic acid substituent.
The general scheme for such a reaction would involve the condensation of the guanidine moiety with the other two components to form the six-membered ring. The resulting heterocyclic product would possess the 4-carboxyphenyl group, which can be further functionalized or utilized for its electronic or binding properties. A variety of heterocyclic systems can be accessed through reactions targeting the guanidine group, including but not limited to, pyrimidines, triazines, and imidazoles. tandfonline.com The presence of the carboxylic acid group can influence the reactivity and solubility of the starting material and the final product, offering a handle for further synthetic manipulations.
Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from Guanidine-Containing Precursors
| Heterocyclic System | General Synthetic Method | Potential Reagents with Guanidine Moiety |
|---|---|---|
| Dihydropyrimidines | Biginelli Reaction | Aldehyde, β-ketoester |
| Triazines | Cyclocondensation | Dicarbonyl compounds |
| Imidazoles | Condensation | α-haloketones |
| Quinazolines | Cyclization | Anthranilic acid derivatives |
Integration into Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. beilstein-journals.orgtaylorfrancis.com The bifunctional nature of this compound makes it an ideal candidate for integration into MCRs to generate diverse molecular scaffolds. researchgate.net
The guanidine group can act as a nucleophilic component, while the carboxylic acid can participate as an acidic component or be transformed into other reactive functionalities. For example, in Ugi-type reactions, a carboxylic acid, an amine, an aldehyde, and an isocyanide combine to form a dipeptide-like structure. researchgate.net By employing this compound as the carboxylic acid component, a guanidinyl moiety can be incorporated into the final product. This strategy allows for the rapid generation of a library of complex molecules with potential biological activities.
Furthermore, the guanidine moiety itself can participate in MCRs. For instance, a multicomponent coupling reaction has been utilized to synthesize a highly functionalized guanidine-containing pyrroloquinoline analog of martinelline, a bradykinin (B550075) B2 receptor antagonist. nih.gov This demonstrates the utility of guanidines in constructing complex, biologically relevant scaffolds through MCRs. The presence of both the guanidine and carboxylic acid groups in this compound opens up possibilities for its use in novel MCRs, leading to the discovery of new chemical entities with diverse structures and functions. nih.gov
Supramolecular Chemistry and Crystal Engineering
The ability of this compound to participate in specific and directional non-covalent interactions makes it a valuable component in the fields of supramolecular chemistry and crystal engineering. The guanidinium (B1211019) group, formed upon protonation, and the carboxylate group are particularly adept at forming robust hydrogen bonding and ionic interactions.
Rational Design of Self-Assembled Systems and Supramolecular Frameworks
The guanidinium cation is well-known for its ability to form strong, bidentate hydrogen bonds with carboxylate anions. This reliable and directional interaction, often referred to as the "guanidinium-carboxylate salt bridge," is a powerful tool for the rational design of self-assembled systems. rsc.orgnih.gov In the case of this compound, intermolecular interactions between the guanidinium group of one molecule and the carboxylate group of another can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks.
The predictable nature of this interaction allows for the design of supramolecular structures with a high degree of control over their architecture. By introducing other functional groups or by co-crystallizing with other molecules, it is possible to create complex and functional supramolecular assemblies. For example, the use of a bicyclic guanidine derivative with a dicarboxylic acid has been shown to generate a hydrogen-bonded 2:1 complex that can form water channels within the crystal structure. rsc.org This highlights the potential of guanidinium-carboxylate interactions in creating porous materials. Furthermore, the incorporation of chromophores into such frameworks can lead to fluorescent supramolecular organic frameworks (SOFs). researchgate.net
Table 2: Key Interactions in Guanidinium-Carboxylate Based Supramolecular Assembly
| Interacting Groups | Type of Interaction | Strength | Directionality |
|---|---|---|---|
| Guanidinium (protonated) | Hydrogen Bonding, Ionic | Strong | High |
| Carboxylate (deprotonated) | Hydrogen Bonding, Ionic | Strong | High |
| Aromatic Rings | π-π Stacking | Moderate | Moderate |
| Carbamoyl (B1232498) Group | Hydrogen Bonding | Moderate | High |
Fabrication of Functional Crystalline Materials with Tunable Properties
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The predictable and robust interactions involving the guanidinium and carboxylate groups of this compound make it an excellent candidate for the fabrication of functional crystalline materials.
By carefully selecting co-formers or by modifying the chemical structure of the molecule itself, it is possible to tune the properties of the resulting crystalline materials. For instance, the introduction of photoactive moieties could lead to the development of materials with interesting optical or electronic properties. The porous nature of some supramolecular frameworks built from guanidinium-carboxylate interactions suggests potential applications in gas storage, separation, and catalysis.
The ability to control the assembly of molecules in the solid state is crucial for the development of new materials with tailored functionalities. The strong and directional interactions provided by the guanidinium-carboxylate motif, as found in this compound, offer a reliable strategy for the bottom-up construction of such materials.
Polymer Chemistry and Monomer Design
The presence of two distinct functional groups, a polymerizable group (or a group that can be converted into one) and a functional moiety, makes this compound an interesting candidate for monomer design in polymer chemistry. Both the carboxylic acid and the guanidine group can be utilized in polymerization reactions or as pendant functional groups to impart specific properties to the resulting polymers.
The carboxylic acid group can be used in condensation polymerizations to form polyesters or polyamides. For instance, benzoic acid has been used as a solvent and catalyst for the synthesis of polyimides. scispace.comresearchgate.net While not a direct polymerization of benzoic acid itself, this demonstrates the compatibility of the benzoic acid moiety with polymerization conditions. More directly, benzoic acid derivatives can be incorporated into polymer backbones. researchgate.netnih.govpreprints.org
The guanidine group can also be incorporated into polymers, either in the main chain or as a side chain. Guanidine-based polymers have been synthesized and have shown interesting properties, such as antibacterial activity. magtech.com.cn Monomers containing guanidine functionalities have been polymerized via free-radical polymerization. researchgate.net The synthesis of guanidinium-functionalized polycarbodiimides has also been reported. researchgate.net
Therefore, this compound could potentially be used as a monomer in several ways. The carboxylic acid could be converted to an acid chloride or ester for polycondensation reactions. Alternatively, a polymerizable group, such as a vinyl or acrylic group, could be attached to the aromatic ring, allowing for addition polymerization. The resulting polymer would have pendant guanidinyl-benzoic acid moieties, which could impart properties such as improved thermal stability, specific binding capabilities, or altered solubility. The synthesis of polypeptides through the ring-opening polymerization of N-carboxyanhydrides (NCAs) is another area where a functionalized amino acid derivative could be employed, although this would require significant modification of the parent compound. nih.govillinois.edupku.edu.cn
Table 3: Potential Polymerization Strategies for this compound
| Polymerization Type | Reactive Group | Potential Polymer Class |
|---|---|---|
| Condensation Polymerization | Carboxylic Acid | Polyesters, Polyamides |
| Addition Polymerization | Modified Aromatic Ring (e.g., with vinyl group) | Polystyrenes, Polyacrylates |
| Ring-Opening Polymerization | Modified structure to form a cyclic monomer | Polypeptides (with significant modification) |
Incorporation into Novel Polymeric Architectures
There is currently no available scientific literature that describes the incorporation of this compound into novel polymeric architectures. Research in polymer chemistry often explores the use of bifunctional or multifunctional monomers to create new polymers with unique properties. Monomers containing both a carboxylic acid group and a reactive amino- or imino-based functional group can theoretically be used in step-growth polymerization reactions, such as the synthesis of polyamides or polyimides.
The structure of this compound suggests potential reactivity. The carboxylic acid group could react with an amine to form an amide bond, while the carbamoylimino-amino group presents several potential reaction sites. However, without experimental studies, the specific conditions required for polymerization and the properties of the resulting polymers remain unknown.
Table 1: Hypothetical Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer | Potential Polymer Linkage | Resulting Polymer Class |
| Polyamidation | Diamine | Amide | Polyamide |
| Polyesterification | Diol | Ester | Polyester |
This table is purely hypothetical and is intended to illustrate potential, but currently unverified, synthetic routes.
Coordination Chemistry and Ligand Design
Synthesis of Metal Complexes with 4-[(Carbamoylimino)amino]benzoic acid as a Ligand
The synthesis of metal complexes utilizing this compound as a ligand would likely follow established methodologies for related compounds, such as derivatives of 4-aminobenzoic acid and other guanidine-containing molecules. Generally, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction.
For instance, the synthesis of transition metal complexes with Schiff bases derived from 4-aminobenzoic acid is typically achieved by refluxing an ethanolic solution of the metal salt with the ligand. chesci.com Similarly, metal-organic frameworks (MOFs) incorporating 4-aminobenzoic acid have been synthesized under various conditions, including ultrasonication. ekb.eg It is anticipated that similar solvothermal or hydrothermal methods could be employed for the synthesis of MOFs with this compound.
The general approach for synthesizing new metal complexes with this ligand would involve:
Dissolving the this compound ligand in a suitable solvent, potentially with the addition of a base to deprotonate the carboxylic acid group and enhance its coordinating ability.
Adding a solution of the desired metal salt (e.g., acetates, chlorides, nitrates of transition metals or main group elements).
The reaction mixture would then be stirred, possibly under reflux or subjected to solvothermal/hydrothermal conditions, for a specific period to allow for the formation of the coordination complex.
Upon cooling, the resulting solid complex would be isolated by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried.
Characterization of the synthesized complexes would be carried out using a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate the precise coordination environment of the metal ion.
The this compound ligand offers several potential coordination modes due to the presence of multiple donor atoms. The primary donor sites are the nitrogen atoms of the guanidinyl group and the oxygen atoms of the carboxylate group.
The guanidine (B92328) moiety itself can coordinate to metal ions in several ways. Neutral guanidines typically act as monodentate ligands, binding through the lone pair on the imine nitrogen. at.ua However, the presence of other donor groups within the same molecule, as is the case here with the carboxylate group, opens up the possibility of chelation. The guanidinyl group, in conjunction with the carboxylate, could act as a bidentate ligand.
The carboxylate group can coordinate to a metal center in a monodentate, bidentate (chelating or bridging), or bridging fashion. In complexes derived from m-aminobenzoic acid, coordination has been observed through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a chelate ring. researchgate.net
Given these possibilities, this compound could exhibit the following chelation modes:
Monodentate coordination: Through either a nitrogen atom of the guanidinyl group or an oxygen atom of the carboxylate group.
Bidentate N,O-chelation: Involving one nitrogen atom from the guanidinyl group and one oxygen atom from the carboxylate group to form a stable chelate ring with the metal ion. This is a common coordination mode for amino acids and their derivatives.
Bridging coordination: The ligand could bridge two metal centers, with the guanidinyl group coordinating to one metal and the carboxylate group to another, leading to the formation of coordination polymers or metal-organic frameworks.
The resulting coordination geometries would be dependent on the metal ion's preferred coordination number and the stoichiometry of the complex. For transition metals, geometries such as tetrahedral, square planar, or octahedral are plausible. For example, studies on Schiff base complexes derived from 4-aminobenzoic acid have reported octahedral geometries for Cr(III), Mn(II), Fe(III), Ni(II), and Cu(II), a square pyramidal geometry for VO(II), and a tetrahedral geometry for Cd(II). chesci.com
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Resulting Structure |
| Monodentate | N (guanidinyl) or O (carboxylate) | Simple metal complex |
| Bidentate (Chelating) | N (guanidinyl) and O (carboxylate) | Mononuclear complex with chelate ring |
| Bidentate (Bridging) | O, O' (carboxylate) | Dinuclear or polynuclear complex |
| Tridentate | N, N' (guanidinyl) and O (carboxylate) | Mononuclear or polynuclear complex |
| Bridging Ligand | N (guanidinyl) to M1, O (carboxylate) to M2 | Coordination polymer or MOF |
The synthesis of both transition metal and main group metal complexes with this compound is theoretically feasible. The versatile coordination ability of the ligand, with its combination of nitrogen and oxygen donor atoms, makes it suitable for complexation with a wide array of metal ions.
Transition Metal Complexes: The synthesis of transition metal complexes would likely proceed via the general methods described previously. The choice of transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) would influence the resulting coordination geometry and the spectroscopic and magnetic properties of the complex. For instance, complexes of Co(II), Ni(II), and Cd(II) with a Schiff base derived from o-aminobenzoic acid have been successfully synthesized and characterized. eurjchem.com The characterization of these complexes typically involves techniques such as:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O, C=N, and N-H groups.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in elucidating the geometry and the oxidation state of the metal ion in paramagnetic complexes.
Molar Conductance Measurements: To determine the electrolytic nature of the complexes.
Main Group Complexes: The synthesis of main group metal complexes (e.g., Al, Ga, In, Sn, Pb) with this compound could also be explored. Guanidinate ligands have been shown to form stable complexes with main group elements like aluminum. nih.gov The synthesis might involve metathesis reactions between a salt of the deprotonated ligand and a main group metal halide, or through protonolysis reactions. These complexes could exhibit interesting structural features and potential applications in catalysis.
Spectroscopic and Magnetic Properties of Coordination Compounds
The spectroscopic and magnetic properties of coordination compounds derived from this compound would be instrumental in determining their structure and bonding.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for the N-H, C=O (acid), and C=N (guanidinyl) stretching vibrations. Upon complexation, shifts in these bands would be expected. A shift in the C=O stretching frequency would indicate coordination through the carboxylate group. Similarly, changes in the vibrational bands of the guanidinyl moiety would confirm its involvement in coordination.
UV-Visible Spectroscopy: For transition metal complexes, the UV-Vis spectra would exhibit d-d electronic transitions and charge-transfer bands. The positions and intensities of these bands are indicative of the coordination geometry around the metal ion. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions. ignited.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), or main group metals), ¹H and ¹³C NMR spectroscopy would provide valuable information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons near the coordination sites would confirm the binding of the ligand to the metal.
Magnetic Properties: The magnetic properties of the transition metal complexes would depend on the number of unpaired electrons in the d-orbitals of the metal ion.
Complexes with metal ions like Cu(II), Ni(II), Co(II), and Mn(II) would be expected to be paramagnetic. Magnetic susceptibility measurements at room temperature can be used to calculate the effective magnetic moment (µeff), which provides insight into the coordination environment of the metal ion. For instance, magnetic moments in the range of 3.4-3.8 B.M. have been reported for octahedral Ni(II) and Co(II) complexes with a Schiff base of o-aminobenzoic acid. eurjchem.com
Complexes of d¹⁰ metal ions such as Zn(II) and Cd(II) would be diamagnetic.
Potential in Catalysis and Metal-Organic Frameworks (MOFs)
The structural features of this compound suggest its potential utility in the fields of catalysis and the construction of metal-organic frameworks (MOFs).
Transition metal complexes are widely used as catalysts in a variety of organic transformations. Complexes containing aminophenol-based ligands, which share some structural similarities with the ligand (presence of amino and acidic groups on a phenyl ring), have shown catalytic activity. derpharmachemica.comresearchgate.net The combination of a guanidinyl group and a carboxylate group in this compound could lead to the formation of stable complexes with catalytically active metal centers.
The design of catalytically active centers could involve:
Creating Coordinatively Unsaturated Sites: By carefully selecting the metal-to-ligand ratio and reaction conditions, it may be possible to synthesize complexes with open coordination sites on the metal center, which are often crucial for catalytic activity.
Incorporating Redox-Active Metals: Using transition metals that can readily change their oxidation state (e.g., Fe, Cu, Co) could lead to catalysts for redox reactions.
Immobilization of Homogeneous Catalysts: The ligand could be used to anchor a catalytically active metal complex to a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture.
Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its ability to act as a bridging ligand, makes it a promising candidate for the synthesis of novel MOFs. MOFs based on 4-aminobenzoic acid and its derivatives have been reported. ekb.egresearchgate.net
The guanidinyl group, with its hydrogen-bonding capabilities, could play a significant role in the guest-host interactions within the pores of a MOF constructed from this ligand. The presence of N-H groups can provide sites for hydrogen bonding with guest molecules, potentially leading to selective adsorption and separation of small molecules.
Investigations in this area would involve:
Synthesis of MOFs: Employing solvothermal or hydrothermal synthesis to react this compound with various metal ions (e.g., Zn(II), Cu(II), Cd(II)) to form porous frameworks.
Structural Characterization: Using single-crystal and powder X-ray diffraction to determine the crystal structure and porosity of the resulting MOFs.
Gas Adsorption Studies: Measuring the adsorption of gases such as CO₂, CH₄, and H₂ to evaluate the porosity and potential for gas storage and separation.
Sensing Applications: The fluorescence properties of MOFs derived from this ligand could be investigated for their potential in sensing specific analytes. For example, MOFs incorporating amino-functionalized carboxylate ligands have been shown to act as fluorescent sensors for metal ions. nih.gov
Advanced Methodological Developments and Analytical Advancements
Development of Hyphenated Analytical Techniques for Complex Mixture Analysis
The analysis of 4-[(carbamoylimino)amino]benzoic acid in complex matrices, such as biological fluids or environmental samples, necessitates highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. nih.govresearchgate.net These approaches offer enhanced selectivity, shorter analysis times, and a higher degree of automation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most powerful and widely used hyphenated technique for the analysis of guanidine-containing compounds. nih.govsaspublishers.com In this method, High-Performance Liquid Chromatography (HPLC) first separates the target analyte from other components in the mixture. The separated components are then introduced into a mass spectrometer, which provides information on the molecular weight and structure of the compound, allowing for highly specific and sensitive detection. saspublishers.comiosrjournals.org
For a compound like this compound, a typical LC-MS/MS (tandem mass spectrometry) method would be developed. This involves selecting a suitable HPLC column (e.g., a C18 reversed-phase column) and a mobile phase to achieve good chromatographic separation. nih.gov The mass spectrometer would be operated in a mode such as multiple reaction monitoring (MRM), which offers exceptional selectivity by monitoring a specific fragmentation pattern of the parent ion, thereby minimizing matrix interference and achieving low limits of detection. iosrjournals.orgnih.gov
Other hyphenated techniques also hold potential for the analysis of this compound and its derivatives. For instance, coupling liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) or Fourier-Transform Infrared Spectroscopy (LC-FTIR) can provide unambiguous structural confirmation of unknown metabolites or synthesis impurities directly within a complex mixture. saspublishers.comresearchgate.net
| Technique | Principle | Primary Application | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry detection. iosrjournals.org | Quantitative analysis in complex biological or environmental samples. | High sensitivity, high selectivity, structural information. nih.gov |
| GC-MS | Couples Gas Chromatography (GC) with mass spectrometry. nih.gov | Analysis of volatile derivatives of the compound. | Excellent separation for volatile compounds, detailed mass spectra. nih.gov |
| LC-NMR | Links HPLC separation with online NMR spectroscopy. researchgate.net | Unambiguous structure elucidation of unknown impurities or metabolites. | Provides complete structural information without isolation. researchgate.net |
| CE-MS | Integrates Capillary Electrophoresis (CE) with mass spectrometry. saspublishers.com | Analysis of charged species and high-efficiency separations. | Requires very small sample volumes, high separation efficiency. saspublishers.com |
In-Situ Spectroscopic Monitoring of Reaction Progress
Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products, enabling a deeper understanding of reaction kinetics and mechanisms. This approach, often part of a Process Analytical Technology (PAT) framework, helps ensure reaction efficiency and product quality.
Raman and Fourier-Transform Infrared (FTIR) spectroscopy are particularly well-suited for in-situ monitoring. These techniques provide information about the vibrational modes of molecules, which act as fingerprints for specific functional groups. For the synthesis of this compound, one could monitor the disappearance of reactant-specific bands (e.g., the amine group of p-aminobenzoic acid) and the simultaneous appearance of product-specific bands (e.g., the characteristic vibrations of the guanidinium (B1211019) group). researchgate.net For example, studies on p-aminobenzoic acid have demonstrated the utility of in-situ Raman spectroscopy to monitor solid-state transformations, showcasing the technique's sensitivity to structural changes. researchgate.net
By inserting a probe directly into the reaction vessel, spectra can be collected continuously without disturbing the reaction. The data obtained can be used to determine reaction endpoints accurately, identify the formation of any unexpected byproducts, and build kinetic models to optimize reaction conditions such as temperature, pressure, and catalyst loading.
| Technique | Information Provided | Monitored Parameters | Advantages |
|---|---|---|---|
| Raman Spectroscopy | Vibrational and rotational modes of functional groups. researchgate.net | Concentration of reactants/products, formation of intermediates, polymorphic form. researchgate.net | Non-destructive, compatible with aqueous and solid samples, fiber-optic probe capability. |
| FTIR Spectroscopy | Infrared absorption corresponding to molecular vibrations. | Changes in functional groups (e.g., C=O, N-H). | High sensitivity to polar functional groups, well-established technique. |
| NMR Spectroscopy | Chemical environment of specific nuclei (e.g., ¹H, ¹³C). | Structural changes, reaction kinetics, quantification of species. | Provides detailed structural information, highly quantitative. |
Automation and High-Throughput Screening in Synthetic and Characterization Studies
The discovery of new derivatives of this compound with enhanced biological activity or material properties can be greatly accelerated through automation and high-throughput screening (HTS). researchgate.net This strategy involves the rapid, parallel synthesis of a large number of distinct but structurally related compounds (a "library") and subsequent screening of this library for a desired property, such as the inhibition of a specific enzyme. nih.gov
Automated synthesis platforms, utilizing robotic liquid handlers and reactors, can perform multi-step reactions in microplate formats (e.g., 96- or 384-well plates). nih.gov This allows for the systematic variation of different building blocks in the synthesis of derivatives, rapidly generating a diverse chemical library with minimal manual intervention. nih.govnih.gov The synthesis can be performed on a nanomole scale, conserving reagents and reducing waste. nih.govresearchgate.net
Once the library is synthesized, it can be subjected to HTS. researchgate.net For example, if searching for enzyme inhibitors, an assay is developed where the enzyme's activity produces a detectable signal, such as fluorescence or absorbance. nih.govscienceopen.com The compounds from the synthesized library are added to the assay in individual wells of a microplate. Compounds that inhibit the enzyme will cause a measurable change in the signal, allowing for the rapid identification of "hits." researchgate.netresearchgate.net These hits can then be selected for further characterization and optimization. This integrated approach of automated synthesis and HTS dramatically shortens the timeline for discovering novel, active compounds. nih.govnih.gov
| Stage | Key Technologies | Purpose | Example Application |
|---|---|---|---|
| Library Design | Computational chemistry software | Select diverse and relevant building blocks for synthesis. | Designing a library of this compound analogs with varied substituents. |
| Automated Synthesis | Robotic liquid handlers, parallel reactors. | Rapidly synthesize hundreds to thousands of compounds in a microplate format. nih.gov | Parallel synthesis of an amide derivative library from the carboxylic acid group. |
| High-Throughput Screening (HTS) | Microplate readers (fluorescence, absorbance, luminescence), high-content imagers. | Screen the compound library for a specific biological activity. nih.gov | Screening the library for inhibition of a target protease using a fluorogenic substrate. scienceopen.com |
| Hit Confirmation & Validation | LC-MS, NMR, dose-response assays | Confirm the structure and activity of the identified "hits". | Resynthesizing and purifying active compounds and determining their potency (IC₅₀). |
Future Research Directions and Broader Impact
Exploration of Unconventional Reaction Pathways and Methodologies
The synthesis of guanidine-containing molecules has traditionally relied on well-established methods. However, future research can pioneer more efficient, sustainable, and novel synthetic routes for 4-[(Carbamoylimino)amino]benzoic acid and its derivatives.
Advanced Catalytic Systems: While palladium-catalyzed reactions have been employed for the formation of C-N bonds in the synthesis of cyclic guanidines, future work could focus on developing catalytic systems using more abundant and less toxic metals like iron or copper. nih.govrsc.org The use of lanthanide amides as catalysts, which have shown high efficiency for guanylation under mild conditions, could also be explored. organic-chemistry.org
Multi-Component Reactions: One-pot multicomponent reactions, such as the carbonylative coupling of cyanamide (B42294), aryl halides, and amines, offer a streamlined approach to N-acylguanidines. organic-chemistry.org Adapting these strategies for the synthesis of this compound could significantly improve efficiency by reducing the number of intermediate purification steps.
Flow Chemistry and Mechanochemistry: The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and allow for easier scalability. Mechanochemical methods, using mechanical force to induce reactions, present a solvent-free, environmentally friendly alternative to traditional solution-phase synthesis.
Bio-inspired Synthesis: Nature utilizes enzymes to construct complex guanidine (B92328) natural products, often from arginine. rsc.org Future research could investigate biocatalytic or chemoenzymatic approaches to synthesize this compound, offering high selectivity and milder reaction conditions.
Advanced Computational Design for Rational Synthesis and Property Prediction
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery and optimization process.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. scielo.org.za Such studies can predict the most likely sites for chemical reactions, elucidate reaction mechanisms, and help in the interpretation of experimental data, such as IR and NMR spectra. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis is a valuable tool for predicting the chemical reactivity of molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, MEP can help understand its hydrogen bonding capabilities and intermolecular interactions, which are crucial for designing cocrystals or self-assembling materials.
Molecular Docking and Dynamics: Given that guanidinobenzoic acid derivatives are known to interact with enzymes like acrosin, computational docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govgoogle.com This in silico screening can guide the rational design of new enzyme inhibitors for therapeutic applications.
Property Prediction for Materials Science: Computational models can be used to predict the properties of materials derived from this compound. For instance, by simulating molecular arrangements and intermolecular forces, it may be possible to predict whether derivatives could form liquid crystals, similar to other benzoic acid derivatives. nih.gov
Contribution to Fundamental Chemical Understanding and Materials Innovation
The unique structure of this compound, featuring both a hydrogen-bond-donating and -accepting guanidinium (B1211019) group and a carboxylic acid moiety, makes it an excellent model for studying fundamental chemical phenomena and a versatile building block for new materials.
Supramolecular Chemistry: The compound's ability to form strong and directional hydrogen bonds can be exploited to construct complex supramolecular architectures. Research into its self-assembly in solution and the solid state can provide insights into the principles of molecular recognition and crystal engineering. This knowledge is invaluable for creating novel functional materials, such as gels, porous frameworks, or sensors. nih.gov
Organocatalysis: The guanidine group is known for its strong basicity and its use in organocatalysis. rsc.org Future studies could investigate the catalytic activity of this compound or its derivatives in various organic reactions, potentially leading to the development of new, efficient, and metal-free catalysts.
Medicinal Chemistry and Biochemistry: As a structural analog of 4-guanidinobenzoic acid, which is used in biochemical research on enzyme kinetics and inhibition, this compound could serve as a valuable tool for probing enzyme active sites. wisdomdrugs.comchemicalbook.com Its derivatives could be synthesized and screened as potential inhibitors for enzymes like neuraminidase or as agents for treating chronic inflammatory diseases. nih.govchemicalbook.com
Polymer and Materials Science: 4-Aminobenzoic acid, a related precursor, is used in the synthesis of specialty dyes and crosslinking agents. wikipedia.org Similarly, this compound could be incorporated as a monomer into polymers. The guanidinium group could impart unique properties to the resulting materials, such as enhanced thermal stability, altered solubility, or specific binding capabilities, making them suitable for advanced applications in coatings, membranes, or biomedical devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Carbamoylimino)amino]benzoic acid, and how can reaction conditions be controlled to improve yield?
- Methodology : Begin with functionalized benzoic acid derivatives (e.g., 4-aminobenzoic acid) and introduce carbamoylimino groups via urea-forming reactions. Use nucleophiles like cyanate or carbodiimide-based coupling agents under controlled pH (neutral to slightly acidic) and temperature (40–60°C). Monitor intermediates using TLC or HPLC, and purify via recrystallization or column chromatography .
- Key Considerations : Oxidizing/reducing agents (e.g., KMnO₄ or LiAlH₄) may alter side chains; optimize solvent polarity (e.g., DMF or THF) to balance reactivity and solubility .
Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and carbamoylimino NH peaks (δ 6.5–7.5 ppm). Compare with reference spectra of similar benzoic acid derivatives (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid) .
- MS : Use ESI-MS in negative ion mode to detect [M-H]⁻ ions. Fragmentation patterns should align with the loss of CO₂ (from the carboxylic acid group) and carbamoylimino moieties .
Q. What chromatographic methods are suitable for purity analysis of this compound?
- Methodology : Employ reverse-phase HPLC with a C18 column, using a mobile phase of acetonitrile/water (0.1% TFA). Monitor UV absorbance at 254 nm. Validate purity against certified reference materials (CRMs) of structurally related compounds (e.g., 4-hydroxybenzoic acid) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed structural models of this compound?
- Methodology :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to obtain high-resolution data. Preprocess with SHELX or SIR97 for structure solution .
- Refinement : Apply SHELXL for least-squares refinement, focusing on hydrogen bonding between the carbamoylimino group and carboxylic acid moiety. Validate thermal parameters and occupancy ratios .
- Conflict Resolution : Compare experimental bond lengths/angles with DFT-calculated values to address discrepancies in tautomeric forms .
Q. What mechanistic insights can be gained from studying enzymatic interactions with this compound?
- Methodology :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP199A4) using NADH/O₂-supported oxidation assays. Monitor metabolite formation via HPLC and MS, referencing protocols for 4-(imidazol-1-yl)benzoic acid .
- Docking Studies : Use AutoDock Vina to model interactions between the carbamoylimino group and enzyme active sites. Compare with crystallographic data from related inhibitors .
Q. How do solvent and pH affect the compound’s stability in biological assays?
- Methodology :
- Stability Studies : Incubate the compound in PBS (pH 7.4), cell culture media, and acidic buffer (pH 2.0). Quantify degradation products via LC-MS at timed intervals .
- Data Analysis : Use kinetic modeling (e.g., first-order decay) to estimate half-life. Correlate stability with protonation states of the carboxylic acid and carbamoylimino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
